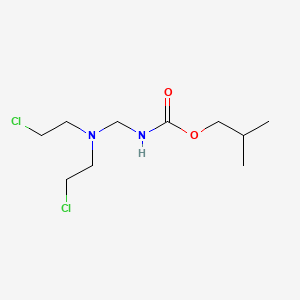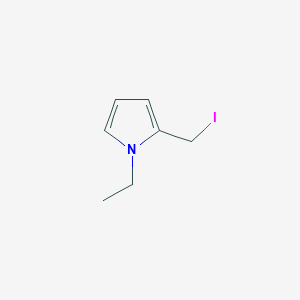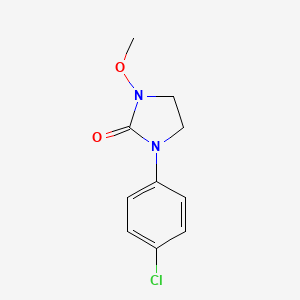
2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- is a chemical compound with the molecular formula C10H11ClN2O2 It is a derivative of imidazolidinone, a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- typically involves the reaction of 4-chloroaniline with glyoxal in the presence of a base, followed by cyclization to form the imidazolidinone ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinone derivatives, which can be further functionalized for specific applications .
科学的研究の応用
2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-2-imidazolidinone: A closely related compound with similar structural features.
1-(4-Chlorophenyl)-3-(1-ureido)-2-imidazolidinone: Another derivative with potential pharmacological applications
Uniqueness
2-Imidazolidinone, 1-(4-chlorophenyl)-3-methoxy- stands out due to its unique methoxy group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
特性
CAS番号 |
52420-34-5 |
|---|---|
分子式 |
C10H11ClN2O2 |
分子量 |
226.66 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-methoxyimidazolidin-2-one |
InChI |
InChI=1S/C10H11ClN2O2/c1-15-13-7-6-12(10(13)14)9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |
InChIキー |
PFUFTEPPKUDPAT-UHFFFAOYSA-N |
正規SMILES |
CON1CCN(C1=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1,3]Oxazolo[3,2-a]benzimidazole](/img/structure/B13951385.png)
![5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
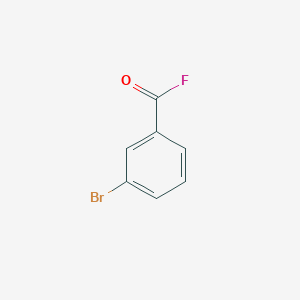
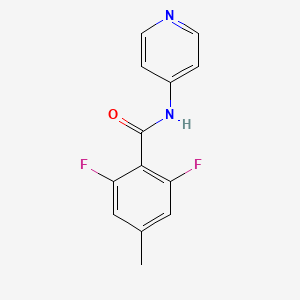
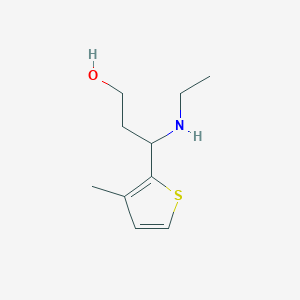
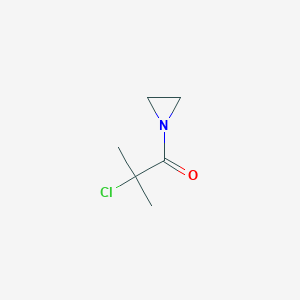
![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)
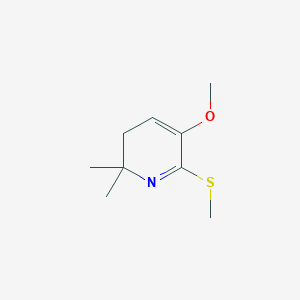
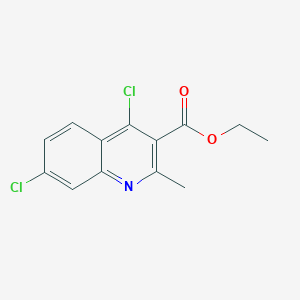
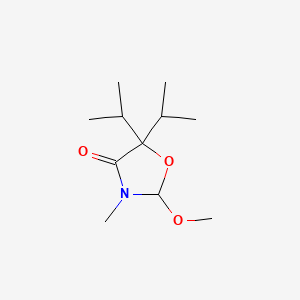
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)
